molecular formula C8H15BrN2S B6198493 4-(2,2-dimethylpropyl)-1,3-thiazol-2-amine hydrobromide CAS No. 2680534-90-9

4-(2,2-dimethylpropyl)-1,3-thiazol-2-amine hydrobromide

Cat. No.: B6198493
CAS No.: 2680534-90-9
M. Wt: 251.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2-Dimethylpropyl)-1,3-thiazol-2-amine hydrobromide is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2,2-dimethylpropyl group attached to the thiazole ring, and it is commonly used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-dimethylpropyl)-1,3-thiazol-2-amine hydrobromide typically involves the reaction of 2-aminothiazole with 2,2-dimethylpropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethylpropyl)-1,3-thiazol-2-amine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiazolidines using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group on the thiazole ring can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidines.

    Substitution: Various alkylated or acylated thiazole derivatives.

Scientific Research Applications

4-(2,2-Dimethylpropyl)-1,3-thiazol-2-amine hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,2-dimethylpropyl)-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar chemical properties.

    4-Methylthiazole: Another thiazole compound with a methyl group instead of a 2,2-dimethylpropyl group.

    Thiazolidine: A reduced form of thiazole with a saturated ring.

Uniqueness

4-(2,2-Dimethylpropyl)-1,3-thiazol-2-amine hydrobromide is unique due to the presence of the bulky 2,2-dimethylpropyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of selectivity and potency in various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2,2-dimethylpropyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 2-aminothiazole with 2,2-dimethylpropylamine followed by hydrobromic acid treatment to form the hydrobromide salt.", "Starting Materials": [ "2-aminothiazole", "2,2-dimethylpropylamine", "hydrobromic acid" ], "Reaction": [ "Step 1: 2-aminothiazole is reacted with 2,2-dimethylpropylamine in a solvent such as ethanol or methanol at room temperature for several hours to form the intermediate 4-(2,2-dimethylpropyl)-1,3-thiazol-2-amine.", "Step 2: The intermediate is then treated with hydrobromic acid in a solvent such as acetonitrile or methanol to form the hydrobromide salt of the final product, 4-(2,2-dimethylpropyl)-1,3-thiazol-2-amine hydrobromide.", "Step 3: The product is isolated by filtration or precipitation and purified by recrystallization or chromatography." ] }

CAS No.

2680534-90-9

Molecular Formula

C8H15BrN2S

Molecular Weight

251.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.